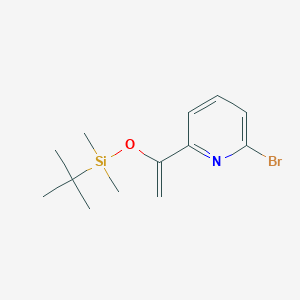
2-Bromo-6-(1-((tert-butyldimethylsilyl)oxy)vinyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-[1-[(tert-butyldimethylsilyl)oxy]vinyl]pyridine is a chemical compound that features a bromine atom, a pyridine ring, and a tert-butyldimethylsilyl (TBDMS) protected vinyl group. This compound is of interest in organic synthesis due to its unique structure and reactivity, making it a valuable intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-[1-[(tert-butyldimethylsilyl)oxy]vinyl]pyridine typically involves the following steps:
Vinylation: The vinyl group can be introduced via a Heck reaction, where a vinyl halide reacts with the brominated pyridine in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-6-[1-[(tert-butyldimethylsilyl)oxy]vinyl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.
Deprotection: The TBDMS group can be removed under acidic or basic conditions to reveal the free vinyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.
Deprotection: Tetrabutylammonium fluoride (TBAF) in THF or acidic conditions using acetic acid.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine would yield an aminopyridine derivative, while a Suzuki coupling with a boronic acid would produce a biaryl compound.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-[1-[(tert-butyldimethylsilyl)oxy]vinyl]pyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of functional materials, such as polymers and liquid crystals.
Medicinal Chemistry: It is utilized in the development of new drugs and therapeutic agents due to its ability to form diverse chemical structures.
Wirkmechanismus
The mechanism of action of 2-Bromo-6-[1-[(tert-butyldimethylsilyl)oxy]vinyl]pyridine in chemical reactions involves the following steps:
Activation: The bromine atom or the vinyl group is activated by a catalyst or reagent.
Reaction: The activated site undergoes nucleophilic substitution, coupling, or deprotection.
Product Formation: The final product is formed through the elimination of by-products and stabilization of the new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Bromoethoxy)-tert-butyldimethylsilane: Similar in having a bromine atom and a TBDMS group but differs in the alkyl chain length.
(3-Bromopropoxy)-tert-butyldimethylsilane: Another compound with a bromine atom and a TBDMS group, but with a different alkyl chain structure.
Uniqueness
2-Bromo-6-[1-[(tert-butyldimethylsilyl)oxy]vinyl]pyridine is unique due to its combination of a pyridine ring, a vinyl group, and a TBDMS protecting group. This structure allows for versatile reactivity and makes it a valuable intermediate in various synthetic pathways.
Eigenschaften
Molekularformel |
C13H20BrNOSi |
|---|---|
Molekulargewicht |
314.29 g/mol |
IUPAC-Name |
1-(6-bromopyridin-2-yl)ethenoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C13H20BrNOSi/c1-10(11-8-7-9-12(14)15-11)16-17(5,6)13(2,3)4/h7-9H,1H2,2-6H3 |
InChI-Schlüssel |
AUXDQOZLTOZGMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC(=C)C1=NC(=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



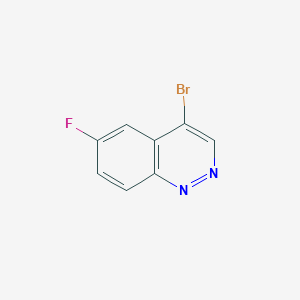
![2-piperazin-1-yl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B13916424.png)
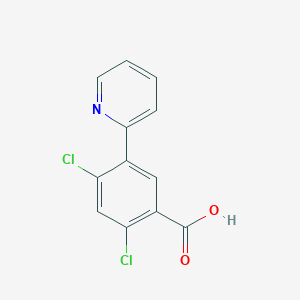
![N-[5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide](/img/structure/B13916433.png)
![7'-Cyclopentyl-2'-(methylthio)spiro[cyclopropane-1,5'-[5H]pyrrolo[2,3-d]pyrimidin]-6'(7'H)-one](/img/structure/B13916440.png)

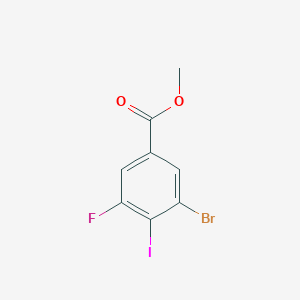


![(2R)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)-2-[[(2R)-3-methylsulfanyl-2-[[2-(4-phenylphenyl)acetyl]amino]propanoyl]amino]-N-(2-phenylethyl)pentanamide](/img/structure/B13916477.png)
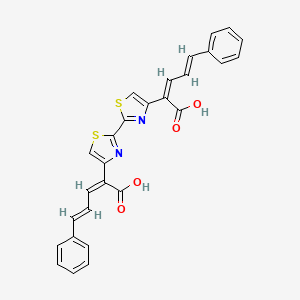
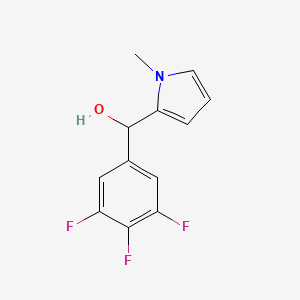
![Benzyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13916509.png)
